molecular formula C44H34O4 B14658864 1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene CAS No. 38050-97-4

1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene

Cat. No.: B14658864
CAS No.: 38050-97-4
M. Wt: 626.7 g/mol
InChI Key: UVHRMZIIPPMNSR-UHFFFAOYSA-N
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Description

1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene is a chemical compound with the molecular formula C44H34O4 and a molecular weight of 626.7384 g/mol . It is characterized by the presence of multiple phenolic groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene typically involves the reaction of benzyl chloride derivatives with phenolic compounds under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Common solvents used include dichloromethane and toluene .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted phenolic derivatives .

Scientific Research Applications

1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(alpha,alpha-dimethylbenzyl)diphenylamine
  • 1,4-Bis[alpha-(4-chlorophenyl)benzyl]piperazine dihydrochloride

Comparison

1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene is unique due to its multiple phenolic groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

38050-97-4

Molecular Formula

C44H34O4

Molecular Weight

626.7 g/mol

IUPAC Name

4-[[4-[bis(4-hydroxyphenyl)-phenylmethyl]phenyl]-(4-hydroxyphenyl)-phenylmethyl]phenol

InChI

InChI=1S/C44H34O4/c45-39-23-15-35(16-24-39)43(31-7-3-1-4-8-31,36-17-25-40(46)26-18-36)33-11-13-34(14-12-33)44(32-9-5-2-6-10-32,37-19-27-41(47)28-20-37)38-21-29-42(48)30-22-38/h1-30,45-48H

InChI Key

UVHRMZIIPPMNSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)(C6=CC=C(C=C6)O)C7=CC=C(C=C7)O

Origin of Product

United States

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